tert-Butyl(R)-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl®-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl alcohol with 3-methylpiperidine-1-carboxylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through the formation of an ester bond . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of tert-Butyl®-3-methylpiperidine-1-carboxylate can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic reagents such as sodium hydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl hydroperoxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl®-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl®-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butyl hydroperoxide: An oxidizing agent with a tert-butyl group.
tert-Butyl chloride: A halogenated compound used in organic synthesis.
Uniqueness
tert-Butyl®-3-methylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a tert-butyl group, which imparts specific reactivity and steric properties. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
PKLWMIBESIUEIV-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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